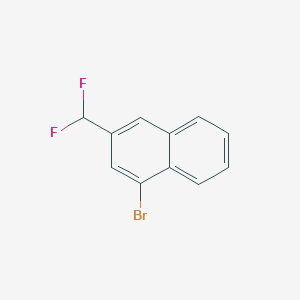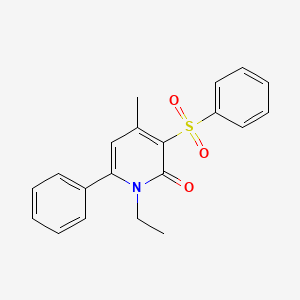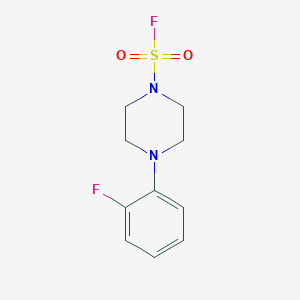![molecular formula C29H33N5O3S B2920832 N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476452-63-8](/img/structure/B2920832.png)
N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” is a complex organic compound that features a combination of triazole, adamantane, and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable precursor.
Attachment of the Adamantane Group: This step may involve a nucleophilic substitution reaction.
Introduction of the Carboxamide Group: This can be done through an amidation reaction using a carboxylic acid derivative and an amine.
Industrial Production Methods
Industrial production would require optimization of these synthetic routes to ensure high yield and purity. This might involve the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.
Reduction: Reduction reactions could target the triazole ring or the carboxamide group.
Substitution: Various substitution reactions can occur, especially at the phenyl and adamantane groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, it could be used to investigate interactions with enzymes or receptors, given its potential bioactivity.
Medicine
The compound may have applications in drug development, particularly as an antiviral, antibacterial, or anticancer agent.
Industry
In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site and prevent substrate binding. The molecular targets could include enzymes, receptors, or nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
Triazole Derivatives: Compounds with similar triazole rings.
Adamantane Derivatives: Compounds featuring the adamantane structure.
Carboxamide Compounds: Molecules with carboxamide groups.
Uniqueness
The combination of these structural elements in “N-{[4-(4-methoxyphenyl)-5-{[(phenylcarbamoyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide” makes it unique, potentially offering a distinct profile of biological activity and chemical reactivity.
Propiedades
IUPAC Name |
N-[[5-(2-anilino-2-oxoethyl)sulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H33N5O3S/c1-37-24-9-7-23(8-10-24)34-25(32-33-28(34)38-18-26(35)31-22-5-3-2-4-6-22)17-30-27(36)29-14-19-11-20(15-29)13-21(12-19)16-29/h2-10,19-21H,11-18H2,1H3,(H,30,36)(H,31,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZOXBFJGFSRXCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=CC=C3)CNC(=O)C45CC6CC(C4)CC(C6)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H33N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide](/img/structure/B2920749.png)
![N-(tert-butyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2920752.png)

![6-bromo-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B2920754.png)
![methyl 2-(8-(2-ethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2920755.png)
![2-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}azetidin-1-yl)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2920757.png)


![N-{[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl}benzamide](/img/structure/B2920763.png)
![5-methyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3H,4H-thieno[2,3-d]pyrimidine-4-thione](/img/structure/B2920764.png)
![N-(4-chlorophenyl)-2-((7-fluoro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2920766.png)
![Methyl 7-hydroxy-2-(4-methoxyphenyl)-3-oxo-2,3-dihydrothieno[3,2-c]pyridazine-6-carboxylate](/img/structure/B2920767.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)
